Cas no 10059-98-0 (1,4:5,8-Dimethanonaphthalen-2-al,5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro- (9CI))
10059-98-0 structure
Product Name:1,4:5,8-Dimethanonaphthalen-2-al,5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro- (9CI)
Numero CAS:10059-98-0
MF:C12H10Cl6O
MW:382.925198078156
CID:235853
PubChem ID:98406
Update Time:2025-04-19
1,4:5,8-Dimethanonaphthalen-2-al,5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4:5,8-Dimethanonaphthalen-2-al,5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro- (9CI)
- (+/-)-1,8,9,10,11,11-hexachloro-endo-endo-tetracyclo[6.2.1.13,6.02,7]dodeca-9-en-4-exo-ol
- 5,6,7,8,9,9-Hexachlor-exo-2-hydroxy-1,2,3,4,4a,5,8,8a-octahydro-1,4-endo,endo-5,8-dimethanonaphthalin
- AC1L4057
- AC1Q3FYR
- AR-1G6042
- NSC122963
- NSC122964
- 10059-98-0
- NSC 122964
- NSC-122964
- 5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro-1,4:5,8-dimethanonaphthalen-2-ol
- 1,4:5,8-Dimethanonaphthalen-2-al, 5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro-
- NSC-122963
- DTXSID60905603
- 1,4:5,8-Dimethanonaphthalen-2-ol, 5,6,7,8,9,9-hexachloro-1 ,2,3,4,4a,5,8,8a-octahydro-, (1alpha,2alpha,4alpha,4abeta,5lpha,8alpha,8abeta)-
- 10059-66-2
- NSC 122963
-
- Inchi: 1S/C12H10Cl6O/c13-8-9(14)11(16)7-4-1-3(2-5(4)19)6(7)10(8,15)12(11,17)18/h3-7,19H,1-2H2
- Chiave InChI: WFNWBCXXSCROFS-UHFFFAOYSA-N
- Sorrisi: ClC12C(=C(C(C1(Cl)Cl)(C1C3CC(C(C3)C12)O)Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 379.88600
- Massa monoisotopica: 379.886
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 518
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 1.77
- Punto di ebollizione: 431.5°Cat760mmHg
- Punto di infiammabilità: 214.8°C
- Indice di rifrazione: 1.658
- PSA: 20.23000
- LogP: 4.46500
1,4:5,8-Dimethanonaphthalen-2-al,5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro- (9CI) Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
10059-98-0 (1,4:5,8-Dimethanonaphthalen-2-al,5,6,7,8,9,9-hexachloro-1,2,3,4,4a,5,8,8a-octahydro- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso